molecular formula C15H11ClN4 B11840509 [2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-16-8

[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile

Cat. No.: B11840509
CAS No.: 88571-16-8
M. Wt: 282.73 g/mol
InChI Key: VAYJWPDGOYWYEN-UHFFFAOYSA-N
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Description

2-(2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is a complex organic compound with a unique structure that includes a chloropyridine moiety and an imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step organic reactions One common approach starts with the chlorination of pyridine to introduce the chlorine atom at the desired position This is followed by the formation of the imidazo[1,2-a]pyridine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of biological pathways and interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloropyridine moiety and an imidazo[1,2-a]pyridine ring system makes it particularly versatile for various applications.

Properties

CAS No.

88571-16-8

Molecular Formula

C15H11ClN4

Molecular Weight

282.73 g/mol

IUPAC Name

2-[2-(5-chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile

InChI

InChI=1S/C15H11ClN4/c1-10-2-5-14-19-15(12-4-3-11(16)8-18-12)13(6-7-17)20(14)9-10/h2-5,8-9H,6H2,1H3

InChI Key

VAYJWPDGOYWYEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CC#N)C3=NC=C(C=C3)Cl)C=C1

Origin of Product

United States

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